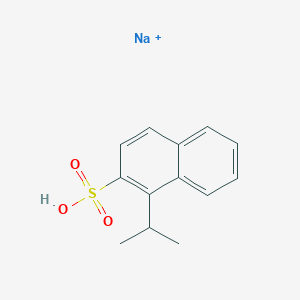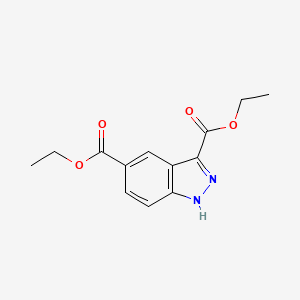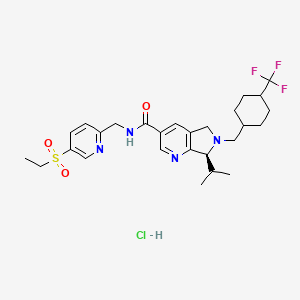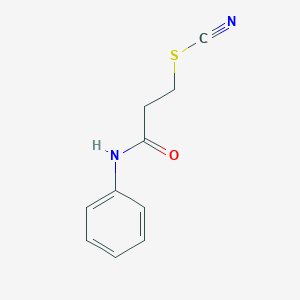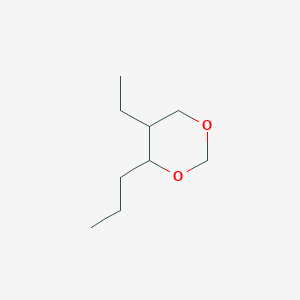
5-Ethyl-4-propyl-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-4-propyl-1,3-dioxane is a heterocyclic organic compound belonging to the class of 1,3-dioxanes. These compounds are characterized by a six-membered ring containing two oxygen atoms at the 1 and 3 positions. The presence of ethyl and propyl groups at the 5 and 4 positions, respectively, makes this compound unique in its structural configuration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Ethyl-4-propyl-1,3-dioxane can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst. A common method involves using toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride and iodine can also be used under mild reaction conditions .
Industrial Production Methods
Industrial production of 1,3-dioxanes typically involves the use of large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of molecular sieves or orthoesters can provide effective water removal through chemical reaction or physical sequestration .
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-4-propyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Employing reducing agents like lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reacting with nucleophiles such as organolithium reagents or Grignard reagents.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution or OsO₄ in the presence of a co-oxidant.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Organolithium reagents in anhydrous conditions or Grignard reagents in dry ether.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of lactones or carboxylic acids, while reduction typically yields alcohols .
Wissenschaftliche Forschungsanwendungen
5-Ethyl-4-propyl-1,3-dioxane has various applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds due to its stability against nucleophiles and bases.
Biology: Investigated for its potential as a solvent in biochemical reactions.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Ethyl-4-propyl-1,3-dioxane involves its ability to form stable acetal or ketal structures with carbonyl compounds. This stability is due to the resonance stabilization provided by the oxygen atoms in the ring. The compound can act as a protecting group, preventing unwanted reactions at the carbonyl site during synthetic transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxolane: A five-membered ring analog with similar chemical properties but different reactivity due to the ring size.
1,4-Dioxane: A six-membered ring compound with oxygen atoms at the 1 and 4 positions, used primarily as a solvent.
Uniqueness
5-Ethyl-4-propyl-1,3-dioxane is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The presence of ethyl and propyl groups enhances its hydrophobicity and alters its reactivity compared to other 1,3-dioxanes .
Eigenschaften
CAS-Nummer |
6309-45-1 |
|---|---|
Molekularformel |
C9H18O2 |
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
5-ethyl-4-propyl-1,3-dioxane |
InChI |
InChI=1S/C9H18O2/c1-3-5-9-8(4-2)6-10-7-11-9/h8-9H,3-7H2,1-2H3 |
InChI-Schlüssel |
LDPAXRKRMWLREH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1C(COCO1)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


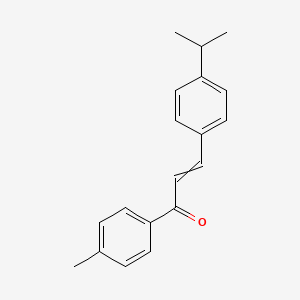
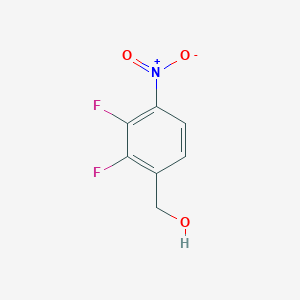
![4-[(e)-{2,6-Diamino-5-[(e)-phenyldiazenyl]pyridin-3-yl}diazenyl]-n-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B14010237.png)
![6-Bromo-3,5-dichloro-7-fluorobenzo[C]isothiazole](/img/structure/B14010238.png)
![N-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B14010239.png)

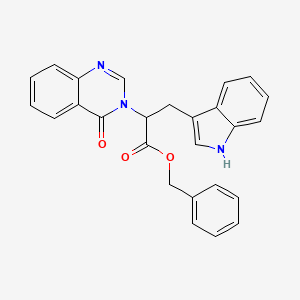
![ethyl 2-[[(5-carbamoyl-1H-imidazol-4-yl)amino]diazenyl]-3-phenylpropanoate](/img/structure/B14010245.png)
![Tert-butyl 7-bromopyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B14010249.png)
